molecular formula C26H22ClN5O3 B2744579 N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1207048-57-4

N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Katalognummer: B2744579
CAS-Nummer: 1207048-57-4
Molekulargewicht: 487.94
InChI-Schlüssel: FYCOFAOXOYHFKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C26H22ClN5O3 and its molecular weight is 487.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C26H22ClN5O3
  • Molecular Weight : 487.9 g/mol
  • CAS Number : 1207048-57-4

The compound features a triazoloquinoxaline core, which is known for various biological activities. The presence of the chloro and methyl groups likely influences its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • In Vitro Studies : In tests against various cancer cell lines (e.g., MCF-7 for breast cancer), derivatives with similar triazole structures showed promising results with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has shown that triazole derivatives can inhibit the growth of several bacterial strains:

  • Tested Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : Related compounds demonstrated MIC values ranging from 12.5 to 25 μg/ml against E. coli and S. aureus .

Antiparasitic Activity

Some studies have highlighted the potential antiparasitic effects of triazole-containing compounds:

  • Targeting Protozoan Parasites : Compounds in this class have been evaluated for activity against Trypanosoma cruzi, the causative agent of Chagas disease.
  • Mechanism : The activity may be linked to the inhibition of key metabolic pathways in the parasites .

Case Studies

StudyFindings
Fayad et al. (2019)Identified novel anticancer compounds from a library screening; related structures showed significant cytotoxicity against multiple cancer cell lines .
Al-Omran et al. (2014)Investigated antimicrobial activities; found that triazole derivatives inhibited growth in various bacterial strains .
Pagliero et al. (2019)Reported on antiparasitic properties against T. cruzi; demonstrated effective inhibition via metabolic pathway disruption .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C26H22ClN5O3
  • Molecular Weight : 487.94 g/mol
  • IUPAC Name : N-(2-chloro-4-methylphenyl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

This compound features a complex structure that integrates elements from quinoxaline and triazole classes, contributing to its potential biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide exhibit significant anticancer properties. For instance:

  • Cell Viability Studies : The MTT assay has been utilized to assess the efficacy of similar quinoxaline derivatives on cancer cell lines such as HCT-116. Compounds exhibiting inhibitory action on these cells indicate the potential of this class of compounds in cancer therapy .

Pharmacological Potential

The compound's structure suggests that it may interact with various biological targets:

  • Enzyme Inhibition : The presence of the triazole moiety may allow for interaction with enzymes involved in cancer progression or other diseases.
  • Receptor Modulation : Given its structural complexity, it may act as a modulator for specific receptors involved in cellular signaling pathways.

Synthesis and Modification

The synthesis of this compound can be achieved through various organic reactions involving quinoxaline derivatives. Modifications to the structure can enhance its bioactivity or selectivity towards specific targets .

Case Studies and Research Findings

Several studies have highlighted the importance of structural modifications on the biological activity of quinoxaline derivatives:

StudyCompound TestedKey Findings
Quinoxaline Derivatives13 compounds showed significant inhibition of HCT-116 cancer cells.
1-Dihydroquinoline DerivativesDemonstrated breast anticancer activity through structural optimization.

These findings underscore the relevance of this compound as a candidate for further research in anticancer drug development.

Eigenschaften

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN5O3/c1-15-8-9-20(19(27)13-15)28-23(33)14-31-26(34)32-22-7-5-4-6-21(22)29-25(24(32)30-31)35-18-11-16(2)10-17(3)12-18/h4-13H,14H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCOFAOXOYHFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.